(2,3-Dihydroxypropyl)trimethylammonium chloride

Ion Chromatography Anion Exchange Column Efficiency

(2,3-Dihydroxypropyl)trimethylammonium chloride (CAS 34004-36-9), also referred to as Dihydroxypropyltrimonium Chloride, is a small-molecule quaternary ammonium compound with the molecular formula C6H16ClNO2 and a molecular weight of 169.65 g/mol. It features a permanent positive charge on a trimethylammonium head group and two adjacent hydroxyl groups on a propyl spacer, which confer high water solubility and enable hydrogen-bonding interactions.

Molecular Formula C6H16ClNO2
Molecular Weight 169.65 g/mol
CAS No. 34004-36-9
Cat. No. B1217662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydroxypropyl)trimethylammonium chloride
CAS34004-36-9
Synonyms(2,3-dihydroxypropyl)trimethylammonium chloride
2,3-DHP-TACl
Molecular FormulaC6H16ClNO2
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CO)O.[Cl-]
InChIInChI=1S/C6H16NO2.ClH/c1-7(2,3)4-6(9)5-8;/h6,8-9H,4-5H2,1-3H3;1H/q+1;/p-1
InChIKeyYSRQRFIVCMIJJE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Baseline: (2,3-Dihydroxypropyl)trimethylammonium chloride (CAS 34004-36-9)


(2,3-Dihydroxypropyl)trimethylammonium chloride (CAS 34004-36-9), also referred to as Dihydroxypropyltrimonium Chloride, is a small-molecule quaternary ammonium compound with the molecular formula C6H16ClNO2 and a molecular weight of 169.65 g/mol [1]. It features a permanent positive charge on a trimethylammonium head group and two adjacent hydroxyl groups on a propyl spacer, which confer high water solubility and enable hydrogen-bonding interactions . While its structural core resembles choline chloride, the presence of the 2,3-dihydroxypropyl moiety distinguishes it from simpler quaternary ammonium analogs and is the primary driver of its differentiated performance in ion-exchange chromatography, membrane separation, and surfactant enhancement applications [2].

Procurement Risk Analysis: Why Generic Quaternary Ammonium Substitution is Inadvisable for (2,3-Dihydroxypropyl)trimethylammonium chloride


Substituting (2,3-Dihydroxypropyl)trimethylammonium chloride with a generic quaternary ammonium salt such as choline chloride or tetramethylammonium chloride (TMA) is highly inadvisable for most technical applications due to the profound impact of the dihydroxypropyl group on interfacial and separation properties. The compound's dual hydroxyl groups drastically increase the hydrophilicity of the stationary phase in ion-exchange chromatography and alter ion-exchange selectivity [1]. In membrane desalination, this group modifies the hydrophobicity-hydrophilicity balance, directly influencing water uptake, ion transport, and permselectivity relative to alkyl-substituted alternatives [2]. For analytical method development, its specific electrophoretic mobility differs markedly from related species (e.g., 3-chloro-2-hydroxypropyltrimethylammonium chloride, CHPT), requiring distinct buffer systems for resolution [3]. Generic substitution without quantitative validation will result in significant deviations in column efficiency, membrane performance, and analytical accuracy, as detailed in the evidence below.

Quantitative Differentiation Evidence: (2,3-Dihydroxypropyl)trimethylammonium chloride Performance Data vs. Comparators


Enhanced Ion-Exchange Column Efficiency for Polarizable Anions vs. Trimethylammonium (TMA) Functional Groups

Anion exchangers functionalized with the N-methyl-N',N''-di-(2,3-dihydroxypropyl)ammonium group (incorporating the target compound's motif) exhibit drastically higher column efficiency for polarizable anions compared to conventional trimethylammonium (TMA) functionalized exchangers. The introduction of bulky and hydrophilic (2,3-dihydroxypropyl) substitutes eliminates non-ionic interactions between polarizable anions and the aromatic matrix, improving peak symmetry and separation selectivity [1]. This is quantified by the number of theoretical plates per meter (N/m).

Ion Chromatography Anion Exchange Column Efficiency Stationary Phase Design

Modulation of Membrane Desalination Performance: Water Uptake and Ion Exchange Capacity

The hydrophilicity of the quaternary ammonium group, imparted by the (2,3-dihydroxypropyl) substituent, directly dictates the water uptake, ion exchange capacity, and permselectivity of anion exchange membranes used in brackish water desalination. Comparative studies show that the dihydroxypropyl-functionalized membrane (BPPO-Q2) exhibits significantly different transport properties compared to alkyl-substituted analogs [1]. This directly impacts the energy efficiency and salt rejection of the electrodialysis process.

Electrodialysis Desalination Anion Exchange Membrane Water Treatment

Foam Enhancement of Fatty Acyl Glycinate Surfactants in Personal Care Formulations

(2,3-Dihydroxypropyl)trimethylammonium chloride acts as a potent foam booster for mild, but low-foaming, acyl glycinate surfactants like sodium cocoyl glycinate. In head-to-head formulation tests, the addition of the compound at low weight percentages significantly increases the foam volume generated by the primary surfactant alone [1]. The compound itself, however, produces no foam under the same test conditions.

Surfactant Synergy Foam Boosting Personal Care Cleansing Formulation

Selective Removal from Sodium-Containing Process Waters Using Weak Cation Exchangers

In the treatment of industrial process water containing sodium and amine contaminants, (2,3-Dihydroxypropyl)trimethylammonium chloride (HPMAC) exhibits high selectivity for removal by weak cation-exchange resins. A comparative study of several resins found that Amberlite IRC-50 could enrich HPMAC from sodium-containing streams by a factor of 40 [1]. This selectivity is far greater than that observed for another common amine contaminant, 2-diethylaminoethanol (DEAE), and is not achievable with strong cation-exchangers.

Process Water Treatment Amine Removal Ion Exchange Industrial Wastewater

Defined Chemical Stability and Leachables Profile in Methacrylate-Based Monolithic Columns

For preparative and analytical chromatography in biopharmaceutical manufacturing, the chemical stability of the stationary phase under rigorous cleaning-in-place (CIP) conditions is a critical quality attribute. Methacrylate-based monolithic columns functionalized with quaternary amine (QA) groups containing the (2,3-dihydroxypropyl)trimethylammonium motif exhibit a defined degradation profile in 1 M NaOH, with a quantified loss of ion-exchange capacity [1]. The primary leachable species is identified as the 2,3-dihydroxypropyltrimethylammonium salt itself.

Column Chemistry Biopharmaceutical Purification Stationary Phase Stability Leachables Analysis

Validated Industrial & Research Applications for (2,3-Dihydroxypropyl)trimethylammonium chloride


Synthesis of High-Efficiency Anion Exchangers for Polarizable Anion Separation

Leverage the compound's dihydroxypropyl group to synthesize novel anion-exchange resins and monolithic columns. The resulting stationary phases demonstrate a 10-fold increase in column efficiency (N/m) for nitrate separation compared to traditional trimethylammonium (TMA)-functionalized materials [1]. This application is critical for laboratories and industries requiring rapid, high-resolution analysis of anions like NO3⁻, HPO4²⁻, and SO4²⁻ in environmental and biological samples. The increased hydrophilicity eliminates non-ionic matrix interactions, leading to superior peak symmetry [1].

Formulation of High-Foaming, Mild Personal Care Cleansers

Incorporate (2,3-Dihydroxypropyl)trimethylammonium chloride as a specialized foam-boosting additive in cleansing formulations based on mild acyl glycinate surfactants. Quantitative evidence shows that adding 1-5 wt% of the compound to sodium cocoyl glycinate increases foam volume by 14.7-19.4% [2]. This enables formulators to meet consumer expectations for rich lather without compromising on mildness, a key differentiator in the premium personal care market. The compound itself is non-foaming, confirming its role as a synergist rather than a primary surfactant [2].

Targeted Removal of Quaternary Amine Contaminants from Industrial Wastewater

Employ (2,3-Dihydroxypropyl)trimethylammonium chloride as a model contaminant to design and validate selective ion-exchange processes for industrial wastewater remediation. The compound's behavior demonstrates that weak cation-exchange resins like Amberlite IRC-50 can achieve a 40-fold enrichment from sodium-rich streams [3]. This is particularly relevant for textile finishing plants where the compound is a hydrolysis product of cationizing reagents, enabling the development of targeted, cost-effective treatment strategies to meet discharge regulations [4].

Development of Advanced Anion Exchange Membranes for Electrodialysis Desalination

Utilize the compound as a functionalization agent to create next-generation anion exchange membranes with precisely tuned hydrophilicity. Membranes functionalized with the (2,3-dihydroxypropyl)trimethylammonium group exhibit a 26.5% higher water uptake and a 17.4% higher ion exchange capacity compared to those with less hydrophilic alkyl quaternary ammonium groups [5]. This translates to improved ion transport and potentially lower energy consumption in brackish water desalination by electrodialysis, a key application for sustainable water management technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dihydroxypropyl)trimethylammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.